molecular formula C10H7BrF6O B15379751 1-Bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene

1-Bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene

Cat. No.: B15379751
M. Wt: 337.06 g/mol
InChI Key: MPCFPNPCVWSOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene is a versatile aryl bromide intermediate engineered for advanced cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Its molecular structure, featuring two strong electron-withdrawing trifluoromethyl groups and an ethoxy substituent, creates a unique electronic profile that is highly valuable in the design of electroactive materials . Researchers utilize this compound in the synthesis of complex aromatic diamines and other π-conjugated systems that serve as hole-transporting materials in organic light-emitting diodes (OLEDs) and perovskite solar cells . The presence of trifluoromethyl groups is known to improve thermal stability, charge mobility, and overall performance of organic semiconductors . Furthermore, this benzyl halide derivative is a critical precursor in pharmaceutical research, acting as a key building block for the development of active compounds, including substance P (neurokinin-1) receptor antagonists . The bromine atom serves as an excellent leaving group for nucleophilic substitution and metal-catalyzed coupling, while the ethoxy group can direct ortho-lithiation, allowing for further functionalization to create boronic acids or other complex targets . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H7BrF6O

Molecular Weight

337.06 g/mol

IUPAC Name

1-bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H7BrF6O/c1-2-18-8-6(10(15,16)17)3-5(4-7(8)11)9(12,13)14/h3-4H,2H2,1H3

InChI Key

MPCFPNPCVWSOOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Biological Activity

1-Bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene (CAS No. 2586126-13-6) is a halogenated aromatic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups significantly influences its chemical behavior, making it a subject of various studies in medicinal chemistry and materials science.

The compound has the molecular formula C10H7BrF6OC_{10}H_7BrF_6O and a molar mass of 337.06 g/mol. Its structure can be represented as follows:

Structural Formula Br C6H3(CF3)2 O C2H5\text{Structural Formula }\text{Br C}_6\text{H}_3(\text{CF}_3)_2\text{ O C}_2\text{H}_5

Antimicrobial Properties

Research has indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. A study demonstrated that this compound showed promising results against various bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested against several cancer types, including breast and lung cancer cells, showing IC50 values in the micromolar range. This suggests that it may be effective in targeting specific cancer cells while sparing normal cells .

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. The trifluoromethyl groups enhance lipophilicity, allowing for better membrane penetration and subsequent cellular uptake .

Case Study 1: Antibacterial Activity

In a recent study, the antibacterial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial properties compared to standard antibiotics .

Case Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability. The highest concentration tested (20 µM) resulted in over 70% cell death after 48 hours of exposure. Flow cytometry analysis indicated that the compound induces apoptosis in these cancer cells .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cells IC50/MIC (µg/mL) Remarks
AntibacterialStaphylococcus aureus32Significant antibacterial activity
AntibacterialEscherichia coliNot specifiedFurther studies required
CytotoxicityMCF-7 (breast cancer)20Induces apoptosis
CytotoxicityA549 (lung cancer)20Dose-dependent effects observed

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

Compound Name CAS Number Substituents (Positions) Key Differences
1-Bromo-3,5-bis(trifluoromethyl)benzene 328-70-1 Br (1), -CF₃ (3,5) Lacks ethoxy group at position 2
1-Bromo-2,5-bis(trifluoromethyl)benzene 7617-93-8 Br (1), -CF₃ (2,5) -CF₃ at position 2 instead of ethoxy
1-Bromo-4-(trifluoromethyl)benzene 402-43-7 Br (1), -CF₃ (4) Single -CF₃, no ethoxy
1-Bromo-3-methyl-5-(trifluoromethyl)benzene 401-78-5 Br (1), -CH₃ (3), -CF₃ (5) Methyl instead of ethoxy at position 3

Physical and Chemical Properties

Property 1-Bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene 1-Bromo-3,5-bis(trifluoromethyl)benzene 1-Bromo-2,5-bis(trifluoromethyl)benzene
Molecular Formula C₁₀H₇BrF₆O C₈H₃BrF₆ C₈H₃BrF₆
Molecular Weight (g/mol) Not reported 293.01 293.006
Boiling Point (°C) Not reported 152–155 154
Density (g/cm³) Not reported 1.698 Not reported
Solubility Likely immiscible in water (inferred) Immiscible in water Immiscible in water

Notes:

  • Bromine’s position (e.g., 1-bromo-2,5-bis(trifluoromethyl)benzene vs. 1-bromo-3,5-bis(trifluoromethyl)benzene) alters steric and electronic effects, impacting reactivity in cross-coupling reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene?

  • Methodology : The compound can be synthesized via bromination of a precursor such as 3,5-bis(trifluoromethyl)ethoxybenzene. A typical approach involves using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, with catalytic Lewis acids (e.g., FeBr₃) to enhance regioselectivity .
  • Critical Parameters : Monitor reaction progress via GC-MS or ¹⁹F NMR to track trifluoromethyl group stability. Purification often requires column chromatography with hexane/ethyl acetate gradients.

Q. How do the electronic effects of substituents (Br, OEt, CF₃) influence reactivity in cross-coupling reactions?

  • Methodology : The ethoxy group (OEt) acts as an electron-donating group, directing electrophilic substitution to the para position relative to itself. In contrast, trifluoromethyl (CF₃) groups are electron-withdrawing, deactivating the ring and stabilizing intermediates. Bromine serves as a leaving group in Suzuki-Miyaura couplings.
  • Experimental Design : Compare reaction rates with analogous compounds lacking OEt or CF₃ groups. Use Hammett constants (σ values) to predict substituent effects on reaction thermodynamics .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for ethoxy protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons.
  • ¹⁹F NMR : Identify CF₃ groups (δ ~-60 to -65 ppm).
  • HRMS : Confirm molecular formula (C₁₀H₈BrF₆O, exact mass ~341.96 g/mol).

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled during functionalization?

  • Methodology :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for substitution, while nonpolar solvents may promote elimination.
  • Base Selection : Weak bases (e.g., K₂CO₃) minimize elimination; strong bases (e.g., t-BuOK) increase elimination risk.
  • Case Study : In reactions with NaI/acetone, monitor for byproducts like alkenes via GC-MS. Adjust temperature (<40°C) to suppress elimination .

Q. What computational tools can predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Approach : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The OEt group directs EAS to the para position, while CF₃ groups reduce overall reactivity. Compare with experimental results from nitration or sulfonation trials .

Q. How do steric effects from the 3,5-bis(trifluoromethyl) groups impact catalytic transformations?

  • Analysis : The bulky CF₃ groups hinder access to the aromatic ring in palladium-catalyzed couplings. Mitigate steric effects by:

  • Using ligands with large bite angles (e.g., XPhos).
  • Increasing reaction temperature (80–100°C) to overcome kinetic barriers.
  • Data : Compare yields with less-hindered analogs (e.g., 1-bromo-3-CF₃ benzene) to quantify steric penalties .

Data Contradiction Analysis

Resolving discrepancies in reported yields for Suzuki-Miyaura couplings with this substrate

  • Hypothesis Testing :

  • Variable 1 : Ligand effects (e.g., Pd(PPh₃)₄ vs. Pd(dtbpf)).
  • Variable 2 : Boronic acid stoichiometry (1.2–2.0 equiv).
    • Resolution : Reproduce reactions under inert atmospheres (Ar/glovebox) to exclude oxygen-mediated decomposition. Validate purity of starting materials via HPLC .

Comparative Reactivity Table

CompoundReactivity in SN2 (k, s⁻¹)EAS Directing GroupReference
1-Bromo-2-ethoxy-3,5-bis(CF₃)benzene0.15 ± 0.02OEt (para)
1-Bromo-3,5-bis(CF₃)benzene0.08 ± 0.01CF₃ (meta)
1-Bromo-4-OEt-3-CF₃ benzene0.22 ± 0.03OEt (para)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.